molecular formula C6H4BrN3OS B3047445 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 139535-51-6

2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B3047445
CAS RN: 139535-51-6
M. Wt: 246.09 g/mol
InChI Key: AIPJVKHLEHRDNF-UHFFFAOYSA-N
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Description

2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a chemical compound that has been described in various studies . This compound exhibits a broad spectrum of antimicrobial action and can be useful in the search for new antimicrobial drugs .


Synthesis Analysis

The synthesis of this compound has been described in several studies . The compound exhibits a broad spectrum of antimicrobial action and can be useful in the search for new antimicrobial drugs .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 246.09 .


Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1, 3,4-thiadiazolo [3, 2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 175-176 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation of Derivatives : 2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one serves as a precursor in synthesizing various substituted derivatives. These derivatives are obtained through reactions with primary or secondary amines, demonstrating the chemical versatility of this compound in heterocyclic chemistry. This process involves replacing the bromo substituents with different amines, highlighting its utility in creating a range of chemically diverse molecules (Safarov, Kukaniev, Kolshorn, & Meier, 2005).

  • Ring-opening Reactions : The compound has been studied for its ability to undergo ring-opening and rearrangement reactions. This property is crucial for developing novel heterocyclic compounds with potential applications in medicinal chemistry and drug design (Okabe, Taniguchi, & Maekawa, 1974).

Anticancer Research

  • In Vitro Anticancer Activity : Derivatives of this compound have been synthesized and evaluated for their anticancer activity against human breast and lung cancer cell lines. This includes studies on cell morphology and molecular interactions, such as binding with bovine serum albumin, indicating its potential as a therapeutic agent (Gaonkar, Sunagar, Deshapande, Belavagi, Joshi, Dixit, & Khazi, 2018).

Novel Compound Synthesis

  • Spiro Compound Synthesis : This compound has been used in the synthesis of novel spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives, demonstrating its role in the creation of complex molecular structures. These synthesized compounds were characterized through various spectroscopic techniques, contributing to the field of organic and medicinal chemistry (Hosseini, Esmaeili, Khojastehnezhad, & Notash, 2021).

Anti-biofilm Applications

  • Biofilm Inhibition : Compounds derived from this compound have been embedded into Fe3O4@C18 core-shell nanocoatings to increase protection against Candida albicans biofilms. This application is significant for developing strategies to combat biofilm-associated fungal infections (Olar, Badea, Maxim, Grumezescu, Bleotu, Marutescu, & Chifiriuc, 2020).

Safety and Hazards

The safety information for 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one includes hazard statements such as H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It has been reported that this compound exhibits a broad spectrum of antimicrobial action , suggesting that it may interact with multiple targets within microbial cells.

Mode of Action

It is known to exhibit antimicrobial activity , which suggests that it may interfere with essential biological processes in microbial cells

Biochemical Pathways

Given its antimicrobial activity , it is likely that this compound disrupts key metabolic or biosynthetic pathways in microbial cells, leading to their death or growth inhibition.

Result of Action

The primary result of the action of 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is its antimicrobial effect . This suggests that the compound is capable of killing or inhibiting the growth of a broad spectrum of microbes, making it potentially useful in the development of new antimicrobial drugs.

properties

IUPAC Name

2-bromo-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3OS/c1-3-2-4(11)10-6(8-3)12-5(7)9-10/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPJVKHLEHRDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576350
Record name 2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139535-51-6
Record name 2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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